Phenamil

TRPP3 channel Polycystin Calcium transport

Phenamil (CAS 2038-35-9) is the preferred small-molecule probe when target-specific TRPP3 inhibition or cooperative BMP pathway activation is required. Unlike amiloride or benzamil, phenamil exhibits an inverse potency rank order for TRPP3 (IC50 0.14 μM, 7.8× more potent than benzamil) versus bronchial ENaC, minimizing off-target effects in calcium flux and voltage-clamp assays. Its unique Trb3-dependent BMP signaling stimulation makes it the only analog suitable for osteoblast differentiation and mineralized scaffold applications. Sustained ENaC blockade with slow recovery kinetics further supports long-term airway and pulmonary vascular remodeling studies. Choose phenamil for experiments where standard amiloride analogs cannot deliver the required selectivity or dual pharmacodynamic profile.

Molecular Formula C12H12ClN7O
Molecular Weight 305.72 g/mol
CAS No. 2038-35-9
Cat. No. B1679778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenamil
CAS2038-35-9
SynonymsPhenamil
Molecular FormulaC12H12ClN7O
Molecular Weight305.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N
InChIInChI=1S/C12H12ClN7O/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6/h1-5H,(H4,14,15,19)(H3,16,17,20,21)
InChIKeyNIOHELZQFBGCEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenamil (CAS 2038-35-9): Potent Second-Generation Amiloride Analog for ENaC and TRPP3 Channel Research


Phenamil (CAS 2038-35-9), a second-generation analog of the diuretic amiloride, is a potent and less reversible small-molecule inhibitor of epithelial sodium channels (ENaC) and the transient receptor potential polycystin-3 (TRPP3) channel [1][2]. As a derivative in the pyrazinoylguanidine class, it exhibits an IC50 of 400 nM for ENaC and an IC50 of 140 nM for TRPP3-mediated Ca²⁺ transport, with distinct pharmacodynamic and non-electrophysiological properties that differentiate it from other amiloride analogs [1][2].

Why Amiloride or Benzamil Cannot Substitute for Phenamil in Experimental and Procurement Workflows


Although phenamil shares a common pyrazinoylguanidine core with amiloride and benzamil, simple in-class substitution fails due to divergent pharmacodynamic and non-electrophysiological profiles. Phenamil exhibits an order of potency for TRPP3 inhibition (phenamil > benzamil > EIPA > amiloride) that is inverse to the rank order of potency observed in bronchial epithelial sodium transport assays (benzamil > phenamil > amiloride), indicating target-specific selectivity differences that preclude interchangeable use across experimental systems [1][2]. Additionally, phenamil uniquely acts as a cooperative agonist of bone morphogenetic protein (BMP) signaling, stimulating osteoblast differentiation and mineralization through a Trb3-dependent mechanism entirely absent in benzamil or amiloride, while also exhibiting solubility and salt-form constraints that differ meaningfully from its analogs for in vitro and in vivo formulations [3].

Phenamil Differentiation Evidence: Head-to-Head TRPP3, ENaC, and Functional Selectivity Data


TRPP3 Inhibition: Phenamil Exhibits 1,021-Fold Greater Potency Than Amiloride and 7.8-Fold Greater Potency Than Benzamil

Phenamil is the most potent TRPP3 inhibitor among the amiloride analog series, with an IC50 of 0.14 μM in two-microelectrode voltage clamp experiments using Xenopus laevis oocytes expressing TRPP3 [1][2]. This represents a 1,021-fold improvement in potency over the parent compound amiloride (IC50 = 143 μM) and a 7.8-fold improvement over benzamil (IC50 = 1.1 μM) [1]. The rank order of TRPP3 inhibition potency is phenamil > benzamil > EIPA > amiloride, with IC50 values of 0.14 μM, 1.1 μM, 10.5 μM, and 143 μM, respectively [1][2].

TRPP3 channel Polycystin Calcium transport

ENaC Block Reversibility: Phenamil Exhibits Slower Recovery Than Benzamil and Amiloride, Enabling Sustained Channel Inhibition

In both human and ovine bronchial epithelial cultures, phenamil exhibits significantly slower recovery of sodium transport following maximal ENaC blockade compared to benzamil and amiloride. The rank order of recovery to baseline sodium transport is phenamil < benzamil ≪ amiloride, with phenamil demonstrating the least reversible block [1]. While benzamil shows greater acute potency (IC50 = 18-36 nM) than phenamil (IC50 = 75-116 nM) in bronchial epithelial short-circuit current assays, phenamil provides a longer duration of ENaC inhibition post-washout, a property that may favor sustained channel blockade in long-term in vitro assays [1][2].

ENaC Epithelial sodium channel Pharmacodynamics

TRPP3 vs. ENaC Selectivity Window: Phenamil Shows 2.9-Fold TRPP3 Preference, Contrasting with Benzamil's Inverse Profile

Phenamil exhibits a TRPP3-to-ENaC selectivity window of approximately 2.9-fold, with an IC50 of 0.14 μM for TRPP3 versus 0.4 μM for ENaC [1][2]. This contrasts with benzamil, which shows greater potency at ENaC than TRPP3, and amiloride, which is markedly ENaC-selective with IC50 values of 0.1-0.4 μM for ENaC but 143 μM for TRPP3 (a 357-1,430-fold selectivity window) [3][4]. The differential selectivity profile enables phenamil to serve as a dual ENaC/TRPP3 inhibitor with balanced potency, whereas benzamil and amiloride exhibit strongly biased ENaC selectivity.

Target selectivity TRPP3 ENaC

BMP Signaling Activation: Phenamil Cooperatively Enhances BMP-Induced Osteogenesis, a Property Absent in Amiloride and Benzamil

Phenamil uniquely acts as a cooperative agonist of bone morphogenetic protein (BMP) signaling, inducing osteoblast differentiation and mineralization through Trb3-dependent enhancement of BMP action [1][2]. In mesenchymal stem cell lines (C2C12 and M2-10B4), phenamil treatment at 10 μM for 6 days stimulated osteogenic gene expression (ALP, Runx2, osterix, osteocalcin) and promoted matrix mineralization both independently and synergistically with BMP2 [1]. This BMP-cooperative activity is not observed with amiloride or benzamil, which lack documented osteogenic properties [3].

Osteoblast differentiation Bone regeneration BMP signaling

In Vivo Efficacy: Phenamil Reduces Hypoxia-Induced Pulmonary Hypertension at 15-30 mg/kg/day

Phenamil demonstrates in vivo efficacy in a rat model of chronic hypoxia-induced pulmonary arterial hypertension (PAH). Continuous infusion of phenamil at 15 or 30 mg/kg/day for 21 days significantly reduced pulmonary artery medial wall thickness and decreased right ventricular peak pressure compared to hypoxia-exposed controls [1]. The therapeutic effect is attributed to NFAT activation and BMP signaling pathway enhancement, a mechanism distinct from simple ENaC blockade [1].

Pulmonary hypertension Vascular remodeling In vivo pharmacology

Phenamil Procurement Scenarios: Targeted Research Applications Where Phenamil Outperforms Analogs


TRPP3 (PKD2L1) Channel Pharmacology and Calcium Signaling Studies

Phenamil is the optimal small-molecule probe for TRPP3 channel inhibition in electrophysiology and calcium flux assays. With an IC50 of 0.14 μM—1,021-fold more potent than amiloride and 7.8-fold more potent than benzamil—phenamil enables TRPP3 blockade at concentrations that minimize off-target ENaC effects relative to higher benzamil concentrations required for equivalent TRPP3 inhibition [1]. Applications include two-electrode voltage clamp studies in Xenopus oocytes, ⁴⁵Ca²⁺ uptake assays, and investigation of TRPP3-mediated sour taste signaling or pH-sensitive neuronal action potentials [1][2].

Bone Regenerative Engineering and Osteogenic Differentiation Assays

Phenamil is uniquely suited for bone tissue engineering applications requiring BMP signaling enhancement. Unlike amiloride or benzamil, phenamil cooperatively activates BMP target gene expression (ALP, Runx2, osterix, osteocalcin) and promotes matrix mineralization in mesenchymal stem cells at 10 μM [3]. It has been successfully incorporated into mineralized nanofibrous scaffolds and used as a small-molecule biofactor to promote osteoblastic differentiation while mitigating adipogenic differentiation [4]. Procurement is warranted for scaffold-based bone regeneration studies, calvarial organ culture experiments, and investigations of Trb3-dependent BMP signaling [3].

Cystic Fibrosis and Airway Epithelial Ion Transport Research

For in vitro studies requiring sustained ENaC blockade in bronchial epithelial cultures, phenamil's slower recovery kinetics provide practical advantages over rapidly reversible analogs. In human and ovine bronchial epithelial cells, phenamil inhibits short-circuit currents with IC50 values of 75 nM and 116 nM, respectively, and exhibits the slowest recovery to baseline sodium transport among tested amiloride analogs (phenamil < benzamil ≪ amiloride) [5]. This reduced reversibility supports long-term airway surface liquid regulation studies and mucus clearance assays where sustained ENaC inhibition is required [5].

Pulmonary Arterial Hypertension (PAH) Preclinical Models

Phenamil is indicated for in vivo studies of hypoxia-induced pulmonary vascular remodeling. In rat chronic hypoxia models, phenamil administered at 15-30 mg/kg/day for 21 days reduces pulmonary artery medial wall thickness and right ventricular peak pressure through combined ENaC blockade and BMP/NFAT pathway activation [6]. This dual mechanism distinguishes phenamil from pure ENaC blockers and supports its selection for PAH pharmacodynamics studies and therapeutic proof-of-concept experiments targeting vascular remodeling [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.